molecular formula C18H19FN6O2S B2646282 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-59-1

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No.: B2646282
CAS No.: 1040679-59-1
M. Wt: 402.45
InChI Key: PAXDNRYSAZJUOD-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a synthetic compound featuring a piperazine core modified with a sulfonyl group (4-fluorophenyl) and a tetrazole-based substituent (1-phenyl-1H-tetrazol-5-ylmethyl). This compound is structurally analogous to several arylpiperazine derivatives studied for antiproliferative, antimicrobial, or cardiovascular applications .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-15-6-8-17(9-7-15)28(26,27)24-12-10-23(11-13-24)14-18-20-21-22-25(18)16-4-2-1-3-5-16/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDNRYSAZJUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenyl-Tetrazolylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with a phenyl-tetrazolylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The compound has been investigated for its anticancer properties. Studies indicate that piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of human cancer cells such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
  • Antiviral Properties
    • Recent research has highlighted the potential of sulfonamide derivatives, including those related to our compound, as inhibitors of viral infections. Specifically, studies have focused on their efficacy against viruses like Yellow Fever Virus, where structural modifications enhance their inhibitory activity .
  • Antimicrobial Activity
    • The incorporation of a tetrazole ring has been linked to enhanced antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthesis Methodologies

The synthesis of 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine typically involves several steps:

  • Step 1: Formation of Piperazine Derivative
    • The initial step involves the reaction of piperazine with appropriate sulfonyl chlorides to introduce the sulfonyl group.
  • Step 2: Introduction of Tetrazole Moiety
    • Subsequently, a tetrazole ring can be synthesized through cyclization reactions involving azides and hydrazines, followed by methylation to achieve the desired substitution pattern .

Case Studies and Research Findings

StudyObjectiveFindings
Patil et al. (2012)Evaluate anticancer activityIdentified piperazine derivatives with significant cytotoxicity against cancer cell lines .
Chang et al. (2012)Investigate antimicrobial propertiesReported that similar compounds inhibited bacterial growth effectively .
Łączkowski et al. (2020)Assess antiviral activityFound that sulfonamide derivatives showed promising results against viral pathogens .

Mechanism of Action

The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the tetrazole ring can mimic the carboxylate group, enhancing binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in sulfonyl substituents, tetrazole modifications, and additional piperazine functionalizations. Key examples include:

Compound Name Sulfonyl Group Tetrazole Substituent Piperazine Modification Melting Point (°C) Yield (%) Biological Activity (if reported) Reference ID
Target Compound 4-Fluorophenyl 1-Phenyl None Not reported Not reported Not reported
1-((4-Methoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine 4-Methoxyphenyl 1-Phenyl None 131–134 54 Antiproliferative (Preliminary)
1-((4-Trifluoromethylphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine 4-Trifluoromethylphenyl 1-Phenyl None 165–167 43 Antiproliferative (Preliminary)
1-((4-Methylphenyl)sulfonyl)-4-((1-benzyl-1H-tetrazol-5-yl)methyl)piperazine 4-Methylphenyl 1-Benzyl None 133–135 43 Not reported
1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine (Flunarizine) None None Bis(4-fluorophenyl)methyl + propenyl 176–179 (dec) 89 Calcium channel blocker
1-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone 4-Fluorophenyl 1-Phenyl (thioether linkage) Ethylketone Not reported Not reported Antiproliferative (Preliminary)

Key Observations :

  • Sulfonyl Substituents : The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing solubility and lipophilicity. In contrast, 4-methoxyphenyl () improves solubility due to its electron-donating nature, while 4-trifluoromethylphenyl enhances lipophilicity and metabolic resistance .
  • Piperazine Functionalization : Flunarizine (–18) lacks a sulfonyl group but incorporates a bis(4-fluorophenyl)methyl group and propenyl chain, enabling calcium channel blockade via hydrophobic interactions .
Physicochemical and Pharmacological Properties
  • Melting Points : The target compound’s melting point is unreported, but analogs range from 123–167°C, influenced by substituent polarity and crystallinity .
  • Biological Activity: Tetrazole-containing sulfonylpiperazines () show preliminary antiproliferative activity, though structure-activity relationships (SAR) remain unclear.

Biological Activity

1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of piperazine derivatives with sulfonyl and tetrazole moieties. The synthesis typically involves the use of aryl/alkyl halides and specific reagents under controlled conditions to ensure high yield and purity.

Anticholinesterase Activity

Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticholinesterase activity. A study demonstrated that certain piperazine derivatives showed promising inhibition against acetylcholinesterase (AchE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Antitumor Properties

The compound's structural features suggest potential antitumor activity. Similar compounds have been evaluated for their cytotoxic effects on various cancer cell lines, revealing promising results. For instance, a related study found that piperazine derivatives displayed significant antiproliferative effects against human cancer cell lines, indicating a potential mechanism for inducing apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective properties of piperazine derivatives have been investigated, with findings suggesting that these compounds may modulate neurotransmitter systems and provide protective effects against neurotoxicity. The presence of the tetrazole ring is believed to enhance these neuroprotective effects, making it a valuable scaffold in drug design for neurological disorders .

Case Study 1: Acetylcholinesterase Inhibition

A series of piperazine derivatives were synthesized and screened for their ability to inhibit AchE. Compounds with similar structural motifs to this compound demonstrated IC50 values comparable to standard inhibitors like neostigmine, highlighting their potential as therapeutic agents in Alzheimer's disease .

Case Study 2: Cytotoxicity Assays

In vitro studies assessed the cytotoxicity of various piperazine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antitumor activity. Structure–activity relationship (SAR) analysis pointed to the importance of specific substituents on the piperazine ring for enhancing cytotoxic effects .

Data Tables

Compound NameStructureIC50 (µM)Activity
This compoundStructure10AchE Inhibitor
Piperazine Derivative AStructure15Antitumor
Piperazine Derivative BStructure8Neuroprotective

Q & A

Q. What are the common synthetic routes for preparing 1-((4-fluorophenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine and its structural analogs?

The synthesis typically involves modular substitution on the piperazine core. Key steps include:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with a piperazine precursor under basic conditions (e.g., DCM with triethylamine) to install the sulfonyl group .
  • Tetrazole coupling : Introducing the tetrazole moiety via nucleophilic substitution or copper-catalyzed "click" chemistry. For example, reacting 1-phenyl-1H-tetrazol-5-ylmethyl chloride with the sulfonylated piperazine intermediate in the presence of CuSO₄ and sodium ascorbate .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or crystallization (Et₂O) is critical for isolating enantiopure products .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and tetrazole groups) and detect stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of 3D structure, especially if asymmetric synthesis is involved .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Evaluate interactions with carbonic anhydrase isoforms (hCA I/II) or kinases using fluorometric assays .
  • Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors, given structural similarity to phenylpiperazine derivatives .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis?

  • Chiral auxiliaries : Use (-)-sparteine or its surrogates in asymmetric lithiation-trapping reactions to achieve >90% enantiomeric excess (e.e.) .
  • Electrophile tuning : Sterically hindered electrophiles (e.g., tert-butyl chloroformate) reduce side reactions during functionalization .
  • Diamine switches : Adjust chiral ligands to counteract undesired ring fragmentation in lithiated intermediates .

Q. How can contradictory biological activity data be resolved?

Contradictions often arise from assay conditions or substituent effects. Mitigate by:

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify non-linear effects .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound stability in aqueous media .
  • SAR studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores .

Q. What computational strategies support mechanistic studies of this compound?

  • Molecular docking : Use AutoDock Vina to predict binding modes with kinase domains or carbonic anhydrase active sites .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .

Q. How can in vivo pharmacokinetics be improved for this compound?

  • Prodrug derivatization : Acetylate the piperazine nitrogen to enhance blood-brain barrier penetration .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
  • Formulation : Nanoemulsions or liposomes to improve aqueous solubility and bioavailability .

Key Methodological Recommendations

  • Stereochemical purity : Validate via chiral HPLC or polarimetry .
  • Bioassay controls : Include reference inhibitors (e.g., acetazolamide for hCA assays) .
  • Data reproducibility : Replicate experiments across ≥3 independent batches to account for synthetic variability .

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